(4E)-2-(4-methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one
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Description
(4E)-2-(4-methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the oxazole family of compounds and is known for its unique chemical structure that makes it suitable for various research applications.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of similar compounds, like oxazol-5-(4H)-one derivatives, has been detailed in studies aiming to explore their chemical properties and potential applications in various fields. For instance, Rodrigues et al. (2015) described the synthesis of a potent immunomodulator and tyrosinase inhibitor via an Erlenmeyer–Plochl reaction, highlighting the compound's significance in educational settings for organic chemistry courses (Rodrigues, Martinho, & Afonso, 2015).
Material Science Applications
- Azo polymers incorporating nitrophenyl groups, similar to the one , have been investigated for their potential in reversible optical storage. Meng et al. (1996) studied the cooperative motion of polar side groups in amorphous polymers, revealing insights into the materials' optical properties (Meng, Natansohn, Barrett, & Rochon, 1996).
Biological Activities
- Derivatives of oxazol-5-(4H)-ones have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities, demonstrating the compound's relevance in developing new antimicrobial agents. Samadhiya et al. (2014) synthesized a series of N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole compounds, which were tested for their efficacy against various pathogens (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).
properties
IUPAC Name |
(4E)-2-(4-methylphenyl)-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c1-11-2-6-13(7-3-11)16-18-15(17(20)23-16)10-12-4-8-14(9-5-12)19(21)22/h2-10H,1H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFKVTRZTXIOHQ-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-(4-methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one |
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